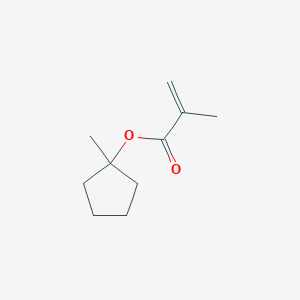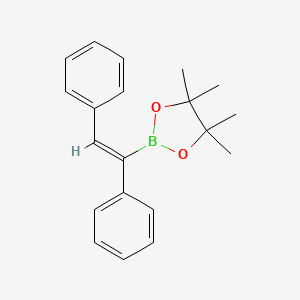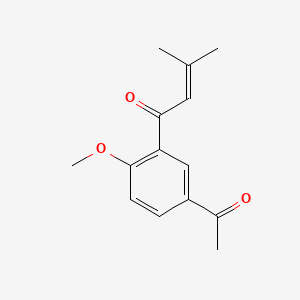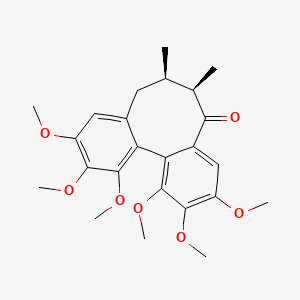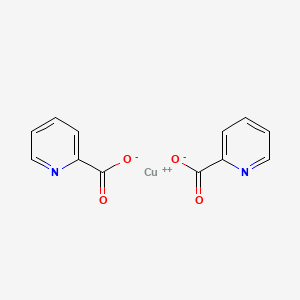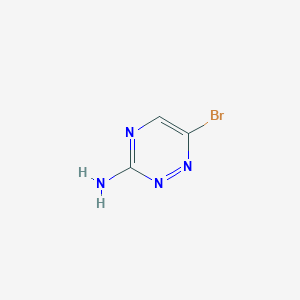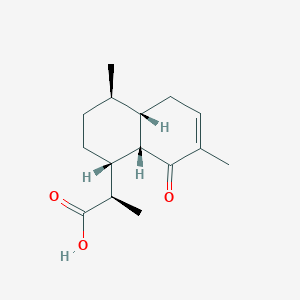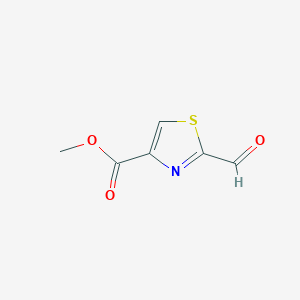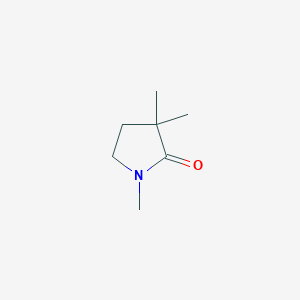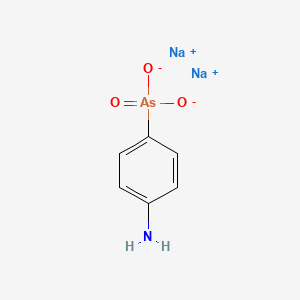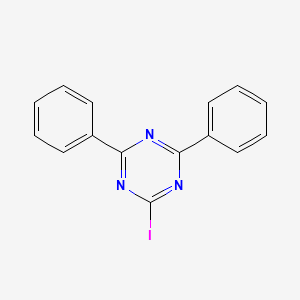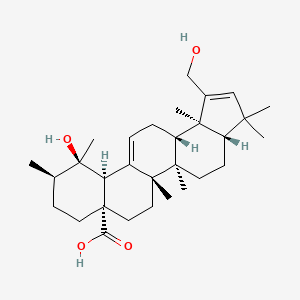
Acide hyptadienique
Vue d'ensemble
Description
Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance. This compound is primarily used in the fields of condiments, essence, medicine, and cosmetics . It is known for its low boiling point and insolubility in water .
Applications De Recherche Scientifique
Mécanisme D'action
Hyptadienic acid is a triterpene acid that can be isolated from the leaves of Perilla frutescens . It has been found to have significant anti-inflammatory properties .
Target of Action
Hyptadienic acid primarily targets inflammation, specifically inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice .
Mode of Action
Hyptadienic acid interacts with its targets by inhibiting the TPA-induced inflammation
Biochemical Pathways
It is known that it inhibits tpa-induced inflammation , which suggests that it may affect pathways related to inflammation and immune response.
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Result of Action
The primary result of hyptadienic acid’s action is the inhibition of inflammation . This makes it potentially useful for the research and treatment of conditions characterized by inflammation.
Analyse Biochimique
Biochemical Properties
Hyptadienic acid plays a role in biochemical reactions, particularly in inflammation pathways. It has been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice
Cellular Effects
Hyptadienic acid has been found to have effects on various types of cells. It inhibits TPA-induced inflammation, suggesting that it influences cell signaling pathways related to inflammation . It also exhibits moderate cytotoxicity against HepG2 cells, indicating potential effects on cellular metabolism and gene expression.
Molecular Mechanism
It is known to inhibit TPA-induced inflammation , suggesting it may interact with biomolecules involved in this pathway
Méthodes De Préparation
Hyptadienic acid can be synthesized through various methods. One common approach involves the catalytic decomposition of hyptadienol using zeolites. Hyptadienol, under the influence of a specific catalyst, decomposes into hyptadienic acid and other by-products. The resulting mixture is then subjected to further purification processes to obtain pure hyptadienic acid .
In industrial settings, the production of hyptadienic acid often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products .
Analyse Des Réactions Chimiques
Hyptadienic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: Hyptadienic acid can be oxidized to form various oxidized derivatives, which may have different functional groups attached to the carbon skeleton.
Reduction: Reduction of hyptadienic acid typically leads to the formation of alcohols or other reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Hyptadienic acid is structurally related to other triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar pentacyclic structure but differ in their functional groups and biological activities .
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Exhibits significant cytotoxic properties and is used in cancer research.
Betulinic Acid: Possesses anti-HIV activity and is studied for its potential in antiviral therapies.
Hyptadienic acid stands out due to its unique combination of anti-inflammatory and antitumor-promoting effects, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(3aS,5aR,5bS,7aS,10R,11R,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18-,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLYOZWZPSYMPX-DCLYBNOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=CC5(C)C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316623 | |
| Record name | Hyptadienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128397-09-1 | |
| Record name | Hyptadienic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128397-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyptadienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


